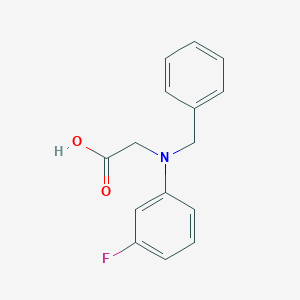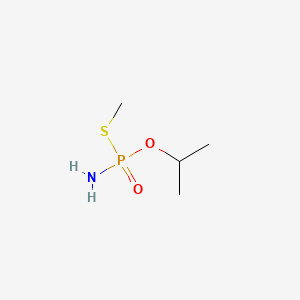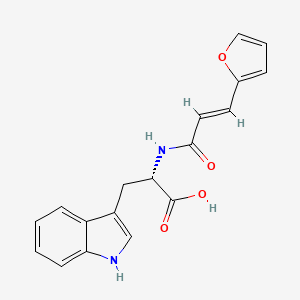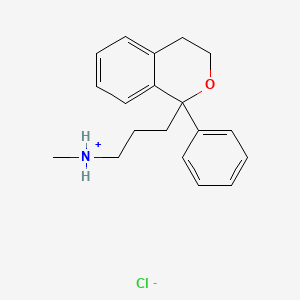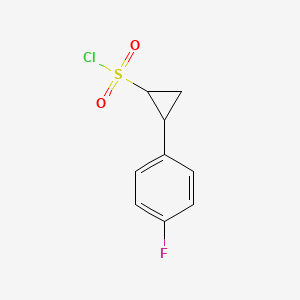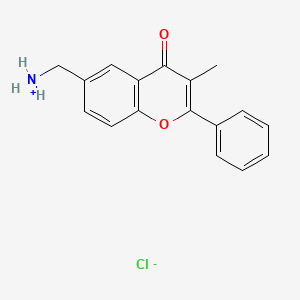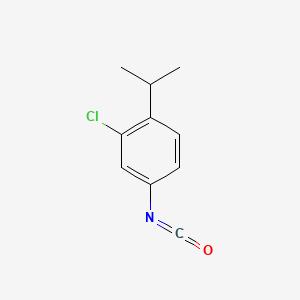
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.646 g/mol . It is an aromatic compound featuring a benzene ring substituted with a chlorine atom, an isocyanate group, and an isopropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene typically involves the reaction of 2-chloro-4-nitro-1-(1-methylethyl)benzene with phosgene in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the reactions and to ensure the safety and efficiency of the production .
化学反应分析
Types of Reactions
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thioureas: Formed from the reaction with thiols.
科学研究应用
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of surfaces and the development of new materials .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-isocyanato-1-isopropylbenzene
- 2,4-Diisocyanato-1,3,5-tris(1-methylethyl)benzene
Uniqueness
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanato-substituted benzenes. The presence of the isopropyl group also influences its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
属性
CAS 编号 |
34123-50-7 |
|---|---|
分子式 |
C10H10ClNO |
分子量 |
195.64 g/mol |
IUPAC 名称 |
2-chloro-4-isocyanato-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H10ClNO/c1-7(2)9-4-3-8(12-6-13)5-10(9)11/h3-5,7H,1-2H3 |
InChI 键 |
ATVMYSGNLDWVSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)N=C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


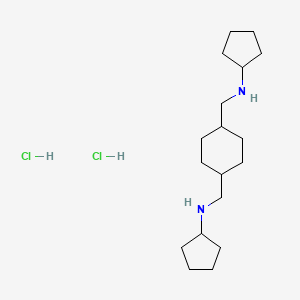
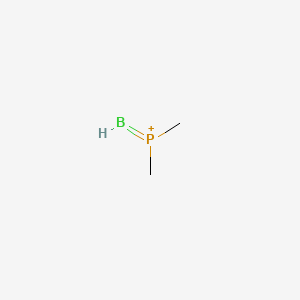
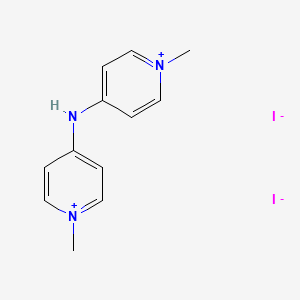


![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
